molecular formula C5H12O3S B12966702 1-Propanesulfonic acid, ethyl ester CAS No. 91284-43-4

1-Propanesulfonic acid, ethyl ester

Cat. No.: B12966702
CAS No.: 91284-43-4
M. Wt: 152.21 g/mol
InChI Key: DABYSJMCEKEQKF-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, ethyl ester is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a propane chain, with an ethyl group esterified to the sulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanesulfonic acid, ethyl ester can be synthesized through the esterification of 1-propanesulfonic acid with ethanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

CH3CH2CH2SO3H+CH3CH2OHCH3CH2CH2SO3CH2CH3\text{CH}_3\text{CH}_2\text{CH}_2\text{SO}_3\text{H} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{SO}_3\text{CH}_2\text{CH}_3 CH3​CH2​CH2​SO3​H+CH3​CH2​OH→CH3​CH2​CH2​SO3​CH2​CH3​

Biological Activity

1-Propanesulfonic acid, ethyl ester (C₅H₁₂O₃S), is an organic compound characterized by the presence of a sulfonic acid group and an ethyl ester functional group. This compound has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications.

This compound can be synthesized through several methods, including the reaction of propanesulfonyl chloride with ethanol in the presence of a base such as triethylamine. The structure features a propane backbone with a sulfonate group, which contributes to its solubility and reactivity compared to other similar compounds like methyl propanoate and propane-1-sulfonic acid.

Compound NameMolecular FormulaKey Features
This compoundC₅H₁₂O₃SEthyl derivative; potentially different solubility and reactivity.
Methyl propanoateC₄H₈O₂Lacks sulfonate group; primarily used as an ester in organic synthesis.
Propane-1-sulfonic acidC₃H₈O₃SParent compound; shows different reactivity without the ester functionality.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that compounds containing sulfonate groups often exhibit significant antibacterial activity against various bacterial strains.

The antimicrobial activity is primarily attributed to the ability of the sulfonate group to disrupt bacterial cell membranes and interfere with metabolic processes. The following points summarize key findings:

  • Gram-positive vs. Gram-negative Bacteria : Studies suggest that this compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria. This selectivity may be due to differences in cell wall structure and permeability .
  • Biofilm Inhibition : The compound has shown potential in inhibiting biofilm formation, which is crucial for preventing chronic infections associated with biofilm-producing bacteria .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that formulations containing this compound effectively inhibited the growth of Staphylococcus aureus and Listeria monocytogenes in food products, suggesting its potential as a food preservative .
  • Combination Treatments : Research indicated that combining this compound with other natural extracts enhanced its antimicrobial effectiveness, particularly against resistant bacterial strains .

Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Study ReferenceFindings
Ergun & Mentese (2006)Evaluated antimicrobial activity; showed effectiveness against various bacterial strains.
Singh et al. (2011)Reported on synthesis and antimicrobial properties; suggested potential applications in medicine.
PMC Article (2023)Discussed biofilm inhibition; highlighted importance in food safety applications .

Properties

CAS No.

91284-43-4

Molecular Formula

C5H12O3S

Molecular Weight

152.21 g/mol

IUPAC Name

ethyl propane-1-sulfonate

InChI

InChI=1S/C5H12O3S/c1-3-5-9(6,7)8-4-2/h3-5H2,1-2H3

InChI Key

DABYSJMCEKEQKF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)OCC

Origin of Product

United States

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